An In-depth Technical Guide to the Synthesis and Characterization of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
An In-depth Technical Guide to the Synthesis and Characterization of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within the realm of pharmaceutical and materials science research, the demand for robust, versatile, and stable building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts.[1][2] Their remarkable stability to air and moisture, crystalline nature, and ease of handling have made them indispensable tools in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionalized organotrifluoroborate, Potassium (3-ethoxy-3-oxopropyl)trifluoroborate, a compound with significant potential in the construction of complex molecular architectures.
The core value of organotrifluoroborates lies in their tetracoordinate nature, which masks the reactivity of the carbon-boron bond, rendering it stable to a wide range of reaction conditions.[5] This "protected" form of a boronic acid allows for extensive synthetic manipulations on other parts of the molecule without compromising the crucial C-B bond, which can then be unveiled for subsequent cross-coupling reactions. This attribute is of immense strategic importance in multi-step syntheses and drug discovery campaigns, where late-stage functionalization is often a key objective.
This document will provide a detailed, field-proven methodology for the synthesis of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate, rooted in established principles for the formation of potassium alkyltrifluoroborates. Furthermore, a comprehensive guide to its characterization using modern analytical techniques will be presented, offering researchers and drug development professionals the critical information needed to confidently synthesize, verify, and utilize this valuable synthetic intermediate.
Synthesis of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate: A Detailed Protocol
The synthesis of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate can be achieved through a variety of methods known for the preparation of potassium alkyltrifluoroborates. A common and effective strategy involves the reaction of a suitable organometallic reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂). An alternative and often more direct route for functionalized alkyltrifluoroborates involves the nucleophilic substitution of a halomethyltrifluoroborate.
The following protocol is a representative example, adapted from established procedures for the synthesis of functionalized potassium alkyltrifluoroborates, and is designed to be a self-validating system for producing high-purity material.
Experimental Protocol: Synthesis of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 g/mol | 22.4 g | 0.1 |
| Sodium hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | 4.4 g | 0.11 |
| Paraformaldehyde | 30525-89-4 | 30.03 g/mol | 3.3 g | 0.11 |
| Methanesulfonyl chloride | 124-63-0 | 114.55 g/mol | 12.6 g | 0.11 |
| Triethylamine | 121-44-8 | 101.19 g/mol | 11.1 g | 0.11 |
| Sodium iodide | 7681-82-5 | 149.89 g/mol | 16.5 g | 0.11 |
| Zinc dust | 7440-66-6 | 65.38 g/mol | 7.2 g | 0.11 |
| Trimethyl borate | 121-43-7 | 103.91 g/mol | 11.4 g | 0.11 |
| Potassium hydrogen fluoride | 7789-29-9 | 78.10 g/mol | 23.4 g | 0.3 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 500 mL | - |
| Anhydrous Acetone | 67-64-1 | - | 200 mL | - |
| Diethyl ether | 60-29-7 | - | 500 mL | - |
| Deionized Water | 7732-18-5 | - | 500 mL | - |
Step-by-Step Procedure:
-
Preparation of the Reformatsky Reagent Precursor:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol) and anhydrous THF (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (22.4 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add paraformaldehyde (3.3 g, 0.11 mol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Dissolve the crude alcohol in anhydrous THF (200 mL) and cool to 0 °C.
-
Add triethylamine (11.1 g, 0.11 mol) followed by the dropwise addition of methanesulfonyl chloride (12.6 g, 0.11 mol).
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude mesylate in anhydrous acetone (200 mL) and add sodium iodide (16.5 g, 0.11 mol).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, filter to remove the sodium mesylate, and concentrate the filtrate to obtain the crude iodoester.
-
-
Formation of the Organoboron Intermediate:
-
To a flame-dried 500 mL three-necked round-bottom flask, add zinc dust (7.2 g, 0.11 mol) and anhydrous THF (50 mL).
-
Activate the zinc by adding a few crystals of iodine and heating gently until the color disappears.
-
Add a solution of the crude iodoester in anhydrous THF (100 mL) dropwise to the activated zinc suspension.
-
The reaction is initiated by gentle heating, and then maintained at a gentle reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and add trimethyl borate (11.4 g, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Formation and Isolation of the Potassium Trifluoroborate Salt:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of potassium hydrogen fluoride (23.4 g in 100 mL of water).
-
Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove organic impurities.
-
Concentrate the aqueous layer to approximately half its volume under reduced pressure.
-
Cool the concentrated aqueous solution in an ice bath to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration and wash with a small amount of ice-cold water, followed by a cold acetone wash.
-
Dry the product under high vacuum to afford Potassium (3-ethoxy-3-oxopropyl)trifluoroborate.
-
Causality Behind Experimental Choices
-
Choice of Synthetic Route: The Reformatsky-type reaction followed by borylation and fluorination is chosen for its reliability and tolerance to the ester functional group. This multi-step, one-pot sequence avoids the isolation of potentially unstable intermediates.
-
Use of KHF₂: Potassium hydrogen fluoride is an inexpensive and convenient source of fluoride ions for the conversion of the boronic ester to the trifluoroborate salt. It is also less hazardous than using aqueous HF.[2]
-
Solvent Selection: Anhydrous solvents are crucial in the initial steps involving organometallic reagents to prevent quenching. The final crystallization from water takes advantage of the salt's solubility in aqueous media at room temperature and reduced solubility at lower temperatures.
-
Purification: The purification by recrystallization is effective for removing inorganic salts and unreacted starting materials, yielding a high-purity product. The washing steps with diethyl ether are designed to remove non-polar organic impurities.
Experimental Workflow Diagram
Caption: Synthetic workflow for Potassium (3-ethoxy-3-oxopropyl)trifluoroborate.
Characterization of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Potassium (3-ethoxy-3-oxopropyl)trifluoroborate. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, where the compound is sufficiently soluble.[6]
Expected NMR Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.0 | q | ~7.1 | -OCH₂ CH₃ |
| ~2.3 | t | ~7.5 | -CH₂CH₂ CO₂Et | |
| ~1.1 | t | ~7.1 | -OCH₂CH₃ | |
| ~0.8 | t | ~7.5 | -BF₃CH₂ CH₂- | |
| ¹³C NMR | ~173 | s | - | C =O |
| ~60 | s | - | -OCH₂ CH₃ | |
| ~35 | s | - | -CH₂ CO₂Et | |
| ~14 | s | - | -OCH₂CH₃ | |
| ~10 (broad) | q | J(¹³C-¹¹B) | -BF₃CH₂ - | |
| ¹⁹F NMR | ~-135 to -145 | q | J(¹⁹F-¹¹B) ~50-60 | -BF₃ K |
| ¹¹B NMR | ~2 to 5 | q | J(¹¹B-¹⁹F) ~50-60 | -B F₃K |
Rationale for Expected Data:
-
¹H NMR: The spectrum is expected to show four distinct signals corresponding to the ethyl ester and the propyl chain. The methylene group adjacent to the trifluoroborate moiety will be the most upfield aliphatic proton signal, appearing as a triplet.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield. The carbon directly attached to the boron atom is expected to be a broad signal due to quadrupolar relaxation of the ¹¹B nucleus and C-B coupling.[6]
-
¹⁹F and ¹¹B NMR: These are diagnostic for the trifluoroborate group. The ¹⁹F NMR spectrum should show a quartet due to coupling with the spin 3/2 ¹¹B nucleus. Conversely, the ¹¹B NMR spectrum will exhibit a quartet due to coupling with the three equivalent fluorine atoms. The observation of these characteristic coupling patterns is strong evidence for the formation of the trifluoroborate salt.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1100-1000 | Strong, Broad | B-F stretching |
| ~1200 | Strong | C-O stretching (ester) |
The strong and broad absorption band in the 1100-1000 cm⁻¹ region is characteristic of the B-F bonds in the trifluoroborate anion. The intense peak around 1730 cm⁻¹ confirms the presence of the ester carbonyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a suitable technique for determining the molecular weight of the trifluoroborate anion.[3]
-
Expected m/z: [M-K]⁻ = C₅H₉BF₃O₂⁻, Calculated m/z = 169.06. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy.[3]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements, which can be compared to the calculated values to assess the purity of the sample.
Calculated Elemental Analysis for C₅H₉BF₃KO₂:
| Element | % Calculated |
| C | 28.87 |
| H | 4.36 |
| B | 5.20 |
| F | 27.40 |
| K | 18.80 |
| O | 15.38 |
A close correlation between the experimental and calculated values is indicative of a pure compound.
Applications in Drug Development and Organic Synthesis
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is a valuable building block for the introduction of a propionic acid ethyl ester moiety into organic molecules. This functional group is present in numerous biologically active compounds and serves as a versatile handle for further synthetic transformations.
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides/triflates. This allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[7][8]
Illustrative Application: Synthesis of an Arylpropionic Acid Derivative
Caption: Suzuki-Miyaura coupling with Potassium (3-ethoxy-3-oxopropyl)trifluoroborate.
This transformation enables the rapid synthesis of a wide range of arylpropionic acid derivatives, which are important pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ester functionality can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to other functional groups as required.
Handling, Storage, and Safety
Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, allowing for convenient handling and storage under ambient conditions.[1][3] However, as with all chemical reagents, appropriate safety precautions should be taken.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a well-sealed container. While generally stable, prolonged exposure to high humidity should be avoided.
-
Safety: Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is harmful if swallowed or inhaled.[5] In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its stability, ease of handling, and reactivity in key carbon-carbon bond-forming reactions make it an attractive alternative to traditional organoboron reagents. This guide has provided a comprehensive overview of a robust synthetic protocol and a detailed characterization strategy for this compound. By understanding the principles behind its synthesis and the interpretation of its analytical data, researchers can confidently incorporate this powerful building block into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 14(23), 5988–5991. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Halides. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Deobald, B., & Paquin, J. F. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(5), 931–934. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). A Simple, General Preparation of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 59(18), 5371–5372. [Link]
Sources
- 1. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
